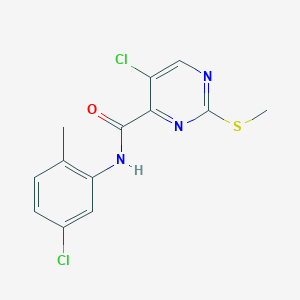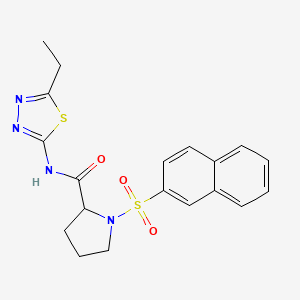![molecular formula C16H12ClN3O4S2 B12213276 (2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B12213276.png)
(2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a thiadiazole ring, a furan ring, and a chlorobenzyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Sulfonyl Group: This step involves the sulfonylation of the thiadiazole ring using chlorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Furan-2-yl Prop-2-enamide: The final step involves the coupling of the intermediate with furan-2-yl prop-2-enamide under conditions that promote the formation of the desired (2E) configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiadiazole ring.
Reduction: Reduction reactions can occur at the double bond in the prop-2-enamide moiety.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan and thiadiazole rings.
Reduction: Reduced forms of the prop-2-enamide moiety.
Substitution: Substituted derivatives of the chlorobenzyl group.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for studying the effects of sulfonyl and thiadiazole groups in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiadiazole groups are likely to play key roles in these interactions, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(1-(3-chlorobenzyl)-1H-imidazol-4-yl)-3-(pyridin-3-yl)prop-2-enamide
- (2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid
Uniqueness
What sets (2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide apart is its combination of a thiadiazole ring, a furan ring, and a chlorobenzyl sulfonyl group. This unique combination of functional groups provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H12ClN3O4S2 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(E)-N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H12ClN3O4S2/c17-12-5-3-11(4-6-12)10-26(22,23)16-20-19-15(25-16)18-14(21)8-7-13-2-1-9-24-13/h1-9H,10H2,(H,18,19,21)/b8-7+ |
InChI Key |
VRSAKYGPNKHGEJ-BQYQJAHWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12213199.png)
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12213205.png)

![5-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B12213214.png)
![2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide](/img/structure/B12213221.png)
![5-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12213235.png)
![1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12213246.png)

![3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12213248.png)
![4-{11-[4-(benzyloxy)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B12213250.png)
![3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12213255.png)
![N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12213265.png)
![4-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12213266.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B12213269.png)
